![molecular formula C8H4BrNO3 B1441037 4-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-35-1](/img/structure/B1441037.png)

4-Bromobenzo[d]oxazole-2-carboxylic acid

Overview

Description

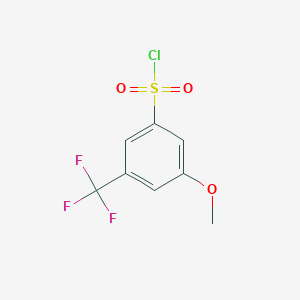

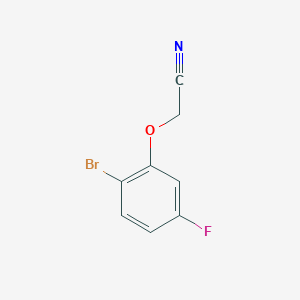

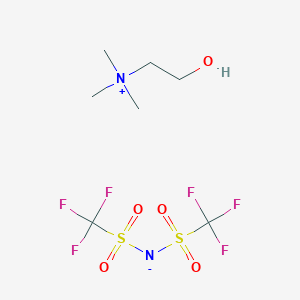

4-Bromobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of oxazoles, including 4-Bromobenzo[d]oxazole-2-carboxylic acid, is a complex process. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 4-Bromobenzo[d]oxazole-2-carboxylic acid consists of a five-membered oxazole ring attached to a benzene ring with a bromine atom and a carboxylic acid group .Chemical Reactions Analysis

Oxazoles, including 4-Bromobenzo[d]oxazole-2-carboxylic acid, are involved in a variety of chemical reactions. These reactions are often complex and require specific conditions for successful execution .Physical And Chemical Properties Analysis

4-Bromobenzo[d]oxazole-2-carboxylic acid has a molecular weight of 242.03 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Medicinal Chemistry: Drug Discovery

4-Bromobenzo[d]oxazole-2-carboxylic acid serves as a core scaffold in medicinal chemistry due to its structural and chemical diversity. It enables various interactions with receptors and enzymes, exhibiting broad biological activities. This compound is frequently employed in the synthesis of clinical drugs or candidates, playing a vital role in the treatment of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic conditions .

Synthesis of Oxazole-Based Molecules

The compound is used in the van Leusen oxazole synthesis, which is an efficient strategy for preparing oxazole-based medicinal compounds. This synthesis method is significant for drug discovery, providing a pathway to create diverse oxazole derivatives with potential therapeutic applications .

Antimicrobial Applications

Derivatives of 4-Bromobenzo[d]oxazole-2-carboxylic acid have been isolated from the plant pathogenic fungus Phoma macrostoma and evaluated for their antimicrobial activities. Some derivatives exhibit weak-to-moderate antimicrobial activity, making them candidates for further research in developing new antimicrobial agents .

Anti-Biofilm Activities

Certain oxazole carboxylic acid derivatives interfere with the biofilm formation of Staphylococcus aureus. They inhibit a significant percentage of biofilm at certain concentrations, indicating their potential use in preventing or treating biofilm-associated infections .

Cytotoxic Activities

Some derivatives of 4-Bromobenzo[d]oxazole-2-carboxylic acid show weak cytotoxic activity against tested cancer cell lines. This suggests a possible application in cancer research, where these compounds could be explored as anticancer agents or as a part of combination therapies .

Structural Elucidation and Synthesis

The compound is crucial in the structural elucidation of new molecules. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structures of new compounds derived from oxazole-based molecules. This is essential for the synthesis of new medicinal compounds and for understanding their biological functions .

Future Directions

Oxazoles, including 4-Bromobenzo[d]oxazole-2-carboxylic acid, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their diverse biological activities make them promising candidates for drug discovery and other applications .

properties

IUPAC Name |

4-bromo-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMXNKFAYGPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696098 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[d]oxazole-2-carboxylic acid | |

CAS RN |

944907-35-1 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)

![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)

![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)

![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)

![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)